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molecular formula C9H8N2O2S B8470090 7-Nitro-2,6-dimethylbenzothiazol

7-Nitro-2,6-dimethylbenzothiazol

Cat. No. B8470090
M. Wt: 208.24 g/mol
InChI Key: CYDFWHSOGJKZBR-UHFFFAOYSA-N
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Patent
US07786152B2

Procedure details

To a solution of 2,6-dimethylbenzothiazol (350 mg, 2.15 mmol) in Conc. H2SO4 (4 mL) was added HNO3 (69%, 0.3 mmol) at 0° C. After stirred at 0° C. for 0.5 h, the mixture was poured over ice-water. The precipitate was collected and washed with 5% sodium bicarbonate and water, recrystallized from ethanol to give 7-nitro-2,6-dimethylbenzothiazol as yellow solid (160 mg). The product (150 mg) was hydrogenated over 5% Pd/C in ethanol-THF (10:2 mL) at atmosphere pressure to give 2,6-dimethyl-benzothiazol-7-ylamine as yellow solid (120 mg). TLC single spot at Rf 0.55 (10% EtOAc/DCM); 1H NMR (270 MHz, DMSO): δ 7.07 (2H, s, ArH), 5.23 (2H, s, NH2), 2.73 (3H, s, CH3), 2.20 (3H, s, CH3).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[N+:12]([C:10]1[C:4]2[S:3][C:2]([CH3:1])=[N:6][C:5]=2[CH:7]=[CH:8][C:9]=1[CH3:11])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC(=C2)C
Name
Quantity
0.3 mmol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=2N=C(SC21)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 256.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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